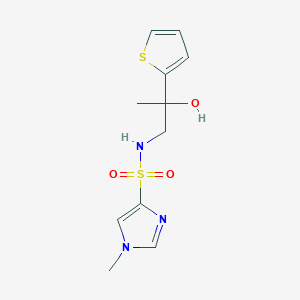

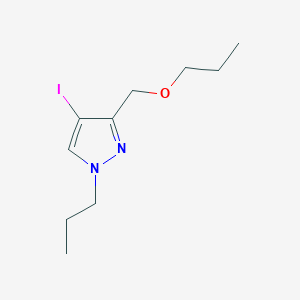

![molecular formula C7H11IO B2684171 (3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan CAS No. 138943-60-9](/img/structure/B2684171.png)

(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Organic Synthesis

An efficient method for synthesizing hydrocyclopenta[b]furan derivatives with various side chains at the 3a-position has been developed, highlighting the compound's utility as a divergent intermediate for designing chiral resolving agents. This furan derivative showcases significant improvement as a chiral resolving agent for secondary alcohols, indicating its potential in synthetic organic chemistry and materials science (Zhong et al., 2005).

Chiral Resolution and Absolute Configuration Determination

Research demonstrates the compound's role in the chiral resolution and determination of absolute configurations of 2-alkanols. This is achieved by reactions yielding high chemical yields and easily separable diastereomeric mixtures, thereby facilitating the estimation of absolute configurations of alcohols using NMR techniques. Such applications underscore the compound's significance in stereochemical analysis and drug development processes (Nemoto et al., 2004).

Pharmacological Research Building Block

The compound serves as a precursor for the synthesis of cyclopentyltetrahydrofuran (Cp-THF), an important high-affinity ligand for HIV protease inhibitors. This highlights its potential in the development of new antiviral drugs, especially as part of the effort to combat HIV/AIDS. The synthesis involves key steps that are efficient and yield enantiopure ligands, crucial for the production of potent HIV protease inhibitors (Ghosh & Takayama, 2008).

properties

IUPAC Name |

(3aS,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO/c8-6-2-1-5-3-4-9-7(5)6/h5-7H,1-4H2/t5-,6+,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNYKRMLVHPGX-RRKCRQDMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CCO2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2[C@@H]1CCO2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)

![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)